molecular formula C12H13N3O B2826015 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol CAS No. 2202520-09-8

2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2826015
CAS No.: 2202520-09-8
M. Wt: 215.256
InChI Key: ZLTGDBRQSWVRJA-UHFFFAOYSA-N
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Description

2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of quinoxaline with appropriate amines under specific conditions. One common method is the cyclocondensation reaction, where quinoxaline is reacted with cyclobutan-1-ol in the presence of a catalyst such as palladium or platinum.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized quinoxaline derivatives, reduced forms of the compound, and various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential anti-cancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.

Medicine: The compound is being explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect cell signaling and gene expression.

Comparison with Similar Compounds

  • Quinoxaline

  • Quinoxaline-2-carboxylic acid

  • 2-Quinoxalineamine

Uniqueness: 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol stands out due to its unique cyclobutan-1-ol moiety, which differentiates it from other quinoxaline derivatives. This structural feature contributes to its distinct chemical and biological properties.

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Properties

IUPAC Name

2-(quinoxalin-2-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-7-13-8-3-1-2-4-9(8)14-12/h1-4,7,10-11,16H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTGDBRQSWVRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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